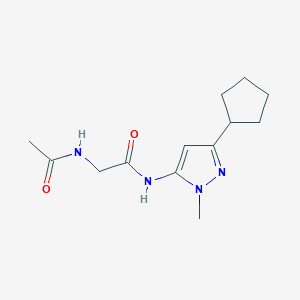
2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile, also known as Oxabenzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 279.32 g/mol.
作用机制
The mechanism of action of 2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and the active site of the target enzyme. The sulfonyl group of this compound is thought to be responsible for this covalent bonding, which leads to the inhibition of enzyme activity.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma, suggesting that it may be useful in the treatment of this disease. It has also been shown to have anti-inflammatory effects in animal models of arthritis, indicating its potential as a treatment for this condition. Additionally, this compound has been shown to have antitumor effects in cell culture and animal models of cancer, suggesting that it may be useful in the development of new cancer treatments.
实验室实验的优点和局限性
One of the advantages of using 2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may not be effective against all target enzymes, which may limit its usefulness in certain research applications.
未来方向
There are several future directions for the research on 2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile. One potential area of research is the development of new drugs based on the structure of this compound. Another potential area of research is the investigation of the mechanism of action of this compound, which may lead to the development of more effective inhibitors of target enzymes. Additionally, the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored.
合成方法
2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with chloroacetaldehyde followed by oxidation with sodium hypochlorite. Another method involves the reaction of 2-aminobenzonitrile with ethyl chloroformate, followed by treatment with sodium azide and triethylamine. The yield of this compound obtained from these methods is generally high, and the purity can be improved using recrystallization techniques.
科学研究应用
2-(1,2-Oxazolidin-2-ylsulfonyl)benzonitrile has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to have inhibitory effects on several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. These inhibitory effects make this compound a potential candidate for the development of new drugs for the treatment of diseases such as glaucoma, Alzheimer's disease, and cancer.
属性
IUPAC Name |
2-(1,2-oxazolidin-2-ylsulfonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c11-8-9-4-1-2-5-10(9)16(13,14)12-6-3-7-15-12/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXWEFFQONBBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)S(=O)(=O)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)
![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B7648424.png)